Succinic acid

Descripción general

Descripción

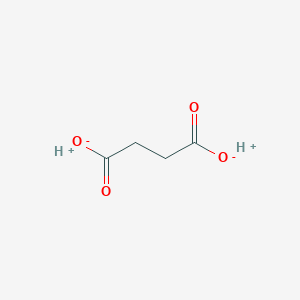

El ácido succínico, también conocido como ácido butanodioico, es un ácido dicarboxílico con la fórmula química C₄H₆O₄. Es un sólido cristalino incoloro con un sabor ácido y es soluble en agua. El ácido succínico se encuentra naturalmente en diversas plantas y tejidos animales, así como en algunos microorganismos. Juega un papel importante en el metabolismo intermedio, particularmente en el ciclo del ácido cítrico (ciclo de Krebs), donde participa en la producción de energía .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El ácido succínico se puede sintetizar a través de varias rutas químicas. Un método común implica la hidrogenación catalítica del ácido maleico o el anhídrido maleico. Este proceso generalmente utiliza catalizadores como níquel Raney, cobre o paladio sobre alúmina . Otro método implica la oxidación del 1,4-butanodiol .

Métodos de producción industrial

La producción industrial de ácido succínico ha evolucionado para incluir métodos químicos y biológicos. Los métodos químicos tradicionales implican la hidrogenación catalítica del anhídrido maleico. existe un interés creciente en los métodos de producción biobasados que utilizan la fermentación microbiana. Los microorganismos como Actinobacillus succinogenes y Escherichia coli están diseñados para producir ácido succínico a partir de recursos renovables como la glucosa y otros sustratos orgánicos .

Análisis De Reacciones Químicas

Neutralization Reactions

Succinic acid reacts exothermically with bases, both organic and inorganic, to form salts and water. The general reaction can be represented as follows:

where represents a metal ion from the base.

Reaction with Metals

This compound can react with active metals such as sodium and potassium to produce hydrogen gas and metal salts. The reaction is slow in dry conditions but can accelerate in the presence of moisture:

Oxidation and Reduction Reactions

This compound can undergo oxidation reactions, particularly when exposed to strong oxidizing agents, leading to the formation of other organic compounds such as succinic anhydride or even carbon dioxide under extreme conditions:

Conversely, it can be reduced by strong reducing agents to yield compounds like butanol.

Polymerization Reactions

This compound may also initiate polymerization reactions when combined with certain catalysts or under specific conditions, leading to the formation of polyesters or other polymeric materials.

Biochemical Pathways Involving this compound

This compound is an important intermediate in various metabolic pathways, particularly in the Krebs cycle (citric acid cycle), where it is produced through the decarboxylation of α-ketoglutarate:

Metabolic Engineering for Production

Recent studies have focused on enhancing this compound production through metabolic engineering of Escherichia coli. For instance, recombinant strains have been developed that utilize sucrose for this compound production under anaerobic conditions. These engineered strains have shown significant improvements in yield and productivity:

-

Maximum succinate concentration:

-

Cell-specific productivity:

These advancements highlight the potential for biotechnological applications in producing this compound sustainably from renewable resources .

Aplicaciones Científicas De Investigación

Industrial Applications

1.1 Precursor for Chemicals and Polymers

Succinic acid serves as a precursor for several high-value chemicals and polymers:

- 1,4-Butanediol (BDO) : A key intermediate used in the production of plastics, solvents, and elastic fibers. BDO is crucial in manufacturing connectors, insulators, and other automotive components .

- Polybutylene Succinate (PBS) : A biodegradable polymer synthesized from this compound, which is gaining traction in sustainable packaging and disposable products .

Table 1: Key Products Derived from this compound

| Product | Application Area |

|---|---|

| 1,4-Butanediol | Plastics, solvents |

| Polybutylene Succinate | Biodegradable plastics |

| Alkyd Resins | Coatings and paints |

| Polyester Polyols | Polyurethane production |

1.2 Food Industry

In the food sector, this compound is utilized as an acidity regulator and flavoring agent. It is commonly found in soft drinks, jams, and other processed foods . Its safety profile allows it to be used in dietary supplements as well.

1.3 Pharmaceutical Applications

This compound plays a role in pharmaceutical formulations, acting as an excipient or intermediate in drug synthesis. Its potential therapeutic effects include anti-inflammatory properties and benefits for metabolic health .

Environmental Applications

2.1 Biodegradable Plastics

The use of this compound in producing biodegradable plastics aligns with environmental sustainability efforts. PBS, derived from this compound, is compostable and reduces reliance on fossil fuels .

2.2 Carbon Sequestration

Recent studies indicate that this compound production can aid in carbon dioxide fixation during microbial fermentation processes. This characteristic positions this compound as a component of carbon reduction strategies .

Case Studies

3.1 Microbial Production Techniques

Research has demonstrated various microbial strains capable of producing this compound efficiently:

- Corynebacterium glutamicum : Engineered strains have achieved up to 152 g/L of this compound under anaerobic conditions through metabolic engineering techniques .

- Actinobacillus succinogenes : Recognized as one of the most effective natural producers of this compound via fermentation processes using agro-industrial waste .

3.2 Economic Viability

A techno-economic analysis of this compound production reveals promising cost-effectiveness when utilizing renewable biomass sources compared to traditional petrochemical methods. The integration of waste biomass not only reduces costs but also enhances sustainability .

Mecanismo De Acción

El ácido succínico ejerce sus efectos principalmente a través de su papel en el ciclo del ácido cítrico. Se convierte en fumarato por la enzima succinato deshidrogenasa en el complejo II de la cadena de transporte de electrones, que participa en la producción de ATP. El ácido succínico también actúa como una molécula de señalización, influyendo en la expresión génica y la función celular. Se ha demostrado que estimula la recuperación del sistema nervioso y mejora la función inmunológica .

Comparación Con Compuestos Similares

El ácido succínico es similar a otros ácidos dicarboxílicos como:

Ácido malónico: (C₃H₄O₄)

Ácido fumárico: (C₄H₄O₄)

Ácido glutárico: (C₅H₈O₄)

Ácido adípico: (C₆H₁₀O₄)

Singularidad

Lo que diferencia al ácido succínico es su papel importante en el ciclo del ácido cítrico y su capacidad de producirse tanto química como biológicamente. Su versatilidad para sufrir diversas reacciones químicas y su amplia gama de aplicaciones en diferentes campos lo convierten en un compuesto único y valioso .

Actividad Biológica

Succinic acid, a dicarboxylic acid with the chemical formula CHO, is a key intermediate in various metabolic pathways. It plays significant roles in cellular metabolism and has garnered attention for its diverse biological activities, including antibacterial, immunomodulatory, and metabolic effects. This article will explore these activities, supported by case studies and research findings.

1. Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various pathogens. For instance, a study demonstrated that this compound exhibited strong antibacterial activity against Staphylococcus aureus and Pseudomonas fluorescens, with diameter of inhibition zone (DIZ) values of 27.57 mm and 18.90 mm, respectively . The mechanism involves increased leakage of nucleic acids from bacterial cells treated with this compound, indicating potential damage to the cell membrane .

Table 1: Antibacterial Effects of this compound

| Bacteria | DIZ (mm) | Nucleic Acid Leakage (fold increase) |

|---|---|---|

| Staphylococcus aureus | 27.57 | 2.12 (1× MIC), 2.55 (2× MIC), 2.60 (4× MIC) |

| Pseudomonas fluorescens | 18.90 | 1.88 (1× MIC), 2.00 (2× MIC), 1.97 (4× MIC) |

2. Immunomodulatory Effects

This compound also influences immune responses, particularly in the context of infections involving anaerobic bacteria such as Bacteroides. Research indicates that this compound can inhibit neutrophil function at lower pH levels, which is significant in mixed intra-abdominal infections where such conditions prevail. At pH 5.5, this compound markedly reduced the phagocytic killing of Escherichia coli and impaired neutrophil migration and chemotaxis . This suggests that this compound may enhance the virulence of Bacteroides-containing infections by modulating immune responses.

3. Metabolic Effects

In metabolic studies, this compound has been shown to affect body weight and insulin sensitivity in animal models. In a study involving high-fat diet-induced obesity in mice, exogenous treatment with this compound improved mitochondrial function and reduced adiposity without positively affecting glucose regulation . This indicates its potential role as a therapeutic agent in metabolic disorders.

Table 2: Metabolic Effects of this compound in Animal Models

| Study Focus | Effect Observed |

|---|---|

| High-fat diet-induced obesity | Reduced adiposity; improved mitochondrial capacity |

| Insulin action | No significant improvement noted |

4. Case Studies

Case Study: this compound in Diabetes Management

A study investigated the effects of this compound monoethyl ester on diabetic mice, revealing insulinotropic properties that lowered blood glucose levels and improved redox balance . These findings suggest that this compound derivatives may have therapeutic potential in managing diabetes.

Case Study: this compound's Role in Neurodegenerative Diseases

In neurodegenerative models, this compound treatment led to improvements in motor behavior and cognitive functions, indicating its protective effects on mitochondrial oxidative phosphorylation dysfunction . This highlights its potential as a neuroprotective agent.

5. Industrial Applications

The production of this compound via microbial fermentation has been explored for its industrial relevance. Engineered strains such as Corynebacterium glutamicum and Issatchenkia orientalis have been developed to enhance this compound yields under low pH conditions, showcasing its potential for sustainable production methods .

Table 3: Microbial Production of this compound

| Microorganism | Production Method | Yield (g/L) |

|---|---|---|

| Corynebacterium glutamicum | Fed-batch fermentation | 152.2 |

| Issatchenkia orientalis | Pilot-scale fermentation | 63.1 |

Propiedades

IUPAC Name |

butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDYFGRWQOYBRFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4 | |

| Record name | SUCCINIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21038 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SUCCINIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | succinic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Succinic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26776-24-9 | |

| Record name | Butanedioic acid, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26776-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6023602 | |

| Record name | Butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Succinic acid appears as white crystals or shiny white odorless crystalline powder. pH of 0.1 molar solution: 2.7. Very acid taste. (NTP, 1992), Dry Powder; Dry Powder, Liquid; Liquid; Liquid, Other Solid; Other Solid, Colourless or white, odourless crystals, Colorless odorless solid; [Hawley] White odorless solid; [HSDB] White fine crystals and fragments; [MSDSonline], Solid | |

| Record name | SUCCINIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21038 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butanedioic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SUCCINIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Succinic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7229 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Succinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000254 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

455 °F at 760 mmHg (Decomposes) (NTP, 1992), 235 °C | |

| Record name | SUCCINIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21038 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Succinic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00139 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SUCCINIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/791 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

160 °C (open cup) | |

| Record name | SUCCINIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/791 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

5 to 10 mg/mL at 72 °F (NTP, 1992), Soluble in ethanol, ethyl ether, acetone, methanol; slightly soluble in deuterated dimethyl formamide; insoluble in toluene, benzene., 1 g sol in: 13 ml cold water; 1 ml boiling water; 18.5 ml alcohol; 6.3 ml methanol; 36 ml acetone; 20 ml glycerol; 113 ml ether, Practically insol in carbon disulfide, carbon tetrachloride, petroleum ether, IN 100 ML SOLVENT @ 25 °C: 9.0 G IN ETHANOL, 0.66 G IN ETHER, 0.02 G IN CHLOROFORM, In water, 8.32X10+4 mg/L @ 25 °C, 83.2 mg/mL | |

| Record name | SUCCINIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21038 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Succinic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00139 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SUCCINIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/791 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Succinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000254 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.572 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.572 @ 25 °C/4 °C, BULK DENSITY: 55 LB/CU FT; NONHYGROSCOPIC | |

| Record name | SUCCINIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21038 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SUCCINIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/791 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000019 [mmHg], 1.91X10-7 mm Hg @ 25 °C /extrapolated/ | |

| Record name | Succinic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7229 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SUCCINIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/791 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Succinate is an essential component of the Krebs or citric acid cycle and serves an electron donor in the production of fumaric acid and FADH2. It also has been shown to be a good "natural" antibiotic because of its relative acidic or caustic nature (high concentrations can even cause burns). Succinate supplements have been shown to help reduce the effects of hangovers by activating the degradation of acetaldehyde - a toxic byproduct of alcohol metabolism - into CO2 and H2O through aerobic metabolism. Succinic acid has been shown to stimulate neural system recovery and bolster the immune system. Claims have also been made that it boosts awareness, concentration and reflexes. | |

| Record name | Succinic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00139 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Impurities |

ASH, 0.1% max; IRON, 10 ppm max; LEAD, 5 ppm max; SULFATES, 0.05% max; HEAVY METALS, 10 ppm max | |

| Record name | SUCCINIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/791 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE MINUTE MONOCLINIC PRISMS, Triclinic or monoclinic prisms | |

CAS No. |

110-15-6 | |

| Record name | SUCCINIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21038 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Succinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinic acid [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Succinic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00139 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | succinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106449 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | succinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25949 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanedioic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Succinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.402 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SUCCINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AB6MNQ6J6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SUCCINIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/791 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Succinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000254 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

363 to 365 °F (NTP, 1992), 185,0-190,0 °C, 188 °C, 185 - 188 °C | |

| Record name | SUCCINIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21038 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Succinic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00139 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SUCCINIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | SUCCINIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/791 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Succinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000254 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of succinic acid?

A: this compound is a valuable platform chemical used in various industries, including food, pharmaceuticals, and bioplastics. Its applications range from flavoring agent and pH regulator in food products [] to a key ingredient in the production of biodegradable polymers like polybutylene succinate [].

Q2: Can this compound be produced from renewable sources?

A: Yes, this compound can be sustainably produced from renewable biomass resources like corn fiber, cane molasses, and orange peel through fermentation using bacteria like Actinobacillus succinogenes []. This method offers a greener alternative to traditional petroleum-based production.

Q3: What challenges arise when producing this compound from lignocellulosic biomass?

A: Lignocellulosic biomass often contains inhibitors like furfural and hydroxymethylfurfural (HMF) that negatively impact this compound production. Research shows that HMF has a stronger inhibitory effect on A. succinogenes than furfural [].

Q4: How can this compound production be intensified?

A: Continuous fermentation processes using bioreactors, such as packed bed biofilm reactors (PBBRs), have proven effective in intensifying this compound production. These systems allow for higher cell densities and continuous product removal, significantly enhancing productivity [].

Q5: Are there any alternative microorganisms besides bacteria being explored for this compound production?

A: Yes, researchers are investigating the use of fungal co-cultures for direct this compound production from minimally pretreated biomass. This approach, involving solid-state and slurry fermentation stages, shows promise as a cost-effective alternative to bacterial fermentation [].

Q6: How can the economic viability of this compound production be improved?

A: Utilizing cheaper feedstocks like glycerol residue [], employing efficient cell recycle systems [], and optimizing downstream processing methods like salting-out precipitation [] are crucial for enhancing the economic feasibility of this compound production.

Q7: How does this compound participate in cellular metabolism?

A: this compound is a crucial intermediate in the tricarboxylic acid (TCA) cycle, playing a central role in cellular energy production. It is also involved in other metabolic pathways and can impact cellular redox balance [].

Q8: Does this compound exhibit any biological activity?

A: Studies have demonstrated various biological activities of this compound. For instance, it exhibits inhibitory effects on chemical and electrical kindling in rat models, suggesting a potential role in managing epilepsy [].

Q9: Does this compound interact with specific receptors or enzymes?

A: Research suggests that this compound might exert its effects through various mechanisms. One study indicates that it can inhibit the activity of cytochrome P450 (CYP450) enzymes, particularly CYP3A4, CYP2D6, and CYP2C9, which are involved in drug metabolism [].

Q10: What is the impact of this compound on mast cells?

A: this compound has been shown to inhibit mast cell-dependent anaphylaxis in mice models. It reduces histamine release and tumor necrosis factor-alpha secretion from mast cells, suggesting potential anti-inflammatory and anti-allergic properties [].

Q11: How does this compound influence iron absorption?

A: Studies in anemic piglets revealed that while this compound itself might not directly enhance iron absorption, it plays a role in iron utilization within the body, potentially influencing hemoglobin synthesis and red blood cell production [].

Q12: What is the molecular formula and weight of this compound?

A12: The molecular formula of this compound is C4H6O4, and its molecular weight is 118.09 g/mol.

Q13: How is the structure of this compound characterized?

A: X-ray crystallography studies have elucidated the crystal structure of this compound and its complexes with amino acids and peptides. These studies provide insights into the molecular conformation and intermolecular interactions of this compound [].

Q14: What spectroscopic techniques are used to analyze this compound?

A: Various spectroscopic techniques, including Fourier Transform Infrared Spectrometry (FTIR) and High-Performance Liquid Chromatography (HPLC), are employed to identify and quantify this compound in samples [].

Q15: What is the solubility of this compound?

A: this compound is highly soluble in water but exhibits limited solubility in organic solvents. Its solubility behavior is crucial for its extraction and purification from fermentation broths [].

Q16: What methods are used to dry this compound?

A: Traditional hot air drying and more efficient microwave drying techniques have been explored for removing water content from this compound, with microwave drying demonstrating faster drying times and potentially lower energy consumption [].

Q17: What is the environmental impact of this compound production?

A: The environmental impact of this compound production depends on the production method. Bio-based production from renewable resources generally has a lower environmental footprint compared to petroleum-based synthesis [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.